[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone
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Overview
Description
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone is a complex organic compound that features a unique combination of isoxazole, pyridine, and piperazine moieties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Medicinally, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable nitrile oxide and an alkyne.
Pyridine Derivative Preparation: The pyridine moiety is synthesized through a series of reactions, including halogenation and trifluoromethylation.
Piperazine Coupling: The piperazine ring is introduced via nucleophilic substitution reactions.
Final Coupling: The isoxazole and pyridine derivatives are coupled using appropriate coupling agents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone: is similar to other isoxazole and pyridine derivatives.
Isoxazole Derivatives: Compounds like 3-(2-chlorophenyl)-5-methylisoxazole share structural similarities.
Pyridine Derivatives: Compounds such as 3-chloro-5-(trifluoromethyl)pyridine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F3N4O2/c1-12-17(18(28-32-12)14-4-2-3-5-15(14)22)20(31)30-8-6-29(7-9-30)19-16(23)10-13(11-27-19)21(24,25)26/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVHAANGXSBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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